Sulfuric acid monoamides

Monoamides of sulfuric acid are a class of chemical compounds characterized by the presence of one amide group (-CONH2) bonded to a sulfuric acid (H2SO4) molecule. These compounds can be considered as derivatives where an oxygen atom in the -OH group of sulfuric acid is replaced with an amide linkage.

Typically, these monoamides are prepared by reacting sulfuric acid with primary amines. The reaction products vary depending on the specific amine used but generally result in a mixture of monomeric and polymeric species due to the ease of further condensation reactions. The compounds exhibit a wide range of physical properties such as solubility in water, which can be influenced by the nature of the attached amide group.

Monoamides of sulfuric acid are valuable intermediates in organic synthesis and can serve various functions depending on their structural characteristics. They find applications in processes where controlled reactivity and stability are required, particularly in catalytic reactions, pharmaceuticals, and polymer science. Their unique properties make them essential components in the development of novel materials and chemical processes.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

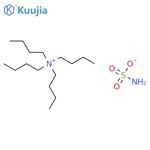

|

TETRABUTYLAMMONIUM SULFAMATE | 88144-23-4 | C16H36N+.H2NO3S- |

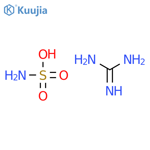

|

Guanidine sulfamate | 51528-20-2 | CH8N4O3S |

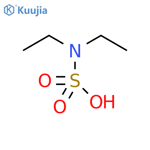

|

N,N-Diethylsulfamic Acid | 42731-89-5 | C4H11NO3S |

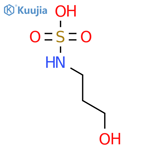

|

(3-Hydroxypropyl)sulfamic Acid | 98026-28-9 | C3H9NO4S |

関連文献

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品